1-(2,4-Dimethylphenyl)-3-morpholin-4-ylazolidine-2,5-dione
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Overview
Description
1-(2,4-Dimethylphenyl)-3-morpholin-4-ylazolidine-2,5-dione is an organic compound with a complex structure that includes a morpholine ring and a phenyl group substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-3-morpholin-4-ylazolidine-2,5-dione typically involves the reaction of 2,4-dimethylphenyl isocyanate with morpholine and a suitable azolidine-2,5-dione precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-3-morpholin-4-ylazolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl group, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines .
Scientific Research Applications
1-(2,4-Dimethylphenyl)-3-morpholin-4-ylazolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: It is being investigated for its potential therapeutic properties, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-morpholin-4-ylazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2,4-dimethylphenyl): This compound shares the 2,4-dimethylphenyl group but lacks the morpholine and azolidine-2,5-dione moieties.
2,4-Dimethylphenyl isocyanate: This compound is a precursor in the synthesis of 1-(2,4-Dimethylphenyl)-3-morpholin-4-ylazolidine-2,5-dione and shares the 2,4-dimethylphenyl group.
Uniqueness
This compound is unique due to its combination of a morpholine ring and an azolidine-2,5-dione moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H20N2O3 |
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Molecular Weight |
288.34 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H20N2O3/c1-11-3-4-13(12(2)9-11)18-15(19)10-14(16(18)20)17-5-7-21-8-6-17/h3-4,9,14H,5-8,10H2,1-2H3 |
InChI Key |
OSRJRSUNHYGMGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3)C |
Origin of Product |
United States |
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